molecular formula C6H9ClO B1359772 Cyclopentanecarbonyl chloride CAS No. 4524-93-0

Cyclopentanecarbonyl chloride

Cat. No.: B1359772
CAS No.: 4524-93-0
M. Wt: 132.59 g/mol
InChI Key: WEPUZBYKXNKSDH-UHFFFAOYSA-N
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Description

Cyclopentanecarbonyl chloride is an organic compound with the molecular formula C₆H₉ClOThis compound is a colorless to yellow liquid with a pungent odor and is primarily used as an intermediate in organic synthesis .

Scientific Research Applications

Cyclopentanecarbonyl chloride is widely used in scientific research, particularly in the fields of chemistry and biochemistry. Some of its applications include:

Safety and Hazards

Cyclopentanecarbonyl chloride is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling this compound .

Mechanism of Action

Target of Action

Cyclopentanecarbonyl chloride is a chemical compound with the molecular formula C6H9ClO . It is primarily used in the field of proteomics research . .

Mode of Action

It is known to be used in the preparation of other compounds , suggesting that it may act as a reagent in various chemical reactions.

Result of Action

It is known to be used in the preparation of other compounds , suggesting that its primary effect may be the transformation of other molecules in chemical reactions.

Action Environment

This compound is a flammable liquid and vapour . It is sensitive to moisture and should be stored in a cool, dry place in tightly closed containers . The compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals.

Biochemical Analysis

Biochemical Properties

Cyclopentanecarbonyl chloride plays a significant role in biochemical reactions, especially in the synthesis of various organic compounds. It is used as a reagent in the preparation of cyclopentanecarboxylic acid derivatives, which are essential in the study of enzyme interactions and protein modifications . This compound interacts with enzymes such as esterases and proteases, facilitating the formation of ester and amide bonds. These interactions are crucial for understanding protein structure and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying proteins and enzymes, which can alter cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular responses. These effects are essential for studying cellular mechanisms and developing therapeutic strategies .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, forming covalent bonds that modify their activity . This can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is moisture-sensitive and can degrade when exposed to water or humid conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments . These temporal effects are important for designing experiments and interpreting results in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on enzyme activity and protein function . At high doses, this compound can be toxic and cause adverse effects, such as cellular damage and metabolic disturbances . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by esterases and other enzymes, leading to the formation of cyclopentanecarboxylic acid derivatives .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can localize to specific cellular compartments, where it exerts its biochemical effects . Understanding the transport and distribution of this compound is important for studying its cellular functions and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s biochemical properties and its role in cellular processes .

Preparation Methods

Cyclopentanecarbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanecarboxylic acid with thionyl chloride (SOCl₂). The reaction typically proceeds under reflux conditions, producing this compound and sulfur dioxide (SO₂) as a byproduct .

Reaction:

C5H9COOH+SOCl2C5H9COCl+SO2+HCl\text{C}_5\text{H}_9\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_5\text{H}_9\text{COCl} + \text{SO}_2 + \text{HCl} C5​H9​COOH+SOCl2​→C5​H9​COCl+SO2​+HCl

In industrial settings, this compound can be produced on a larger scale using similar methods, ensuring proper handling and safety measures due to the corrosive nature of the reagents involved .

Chemical Reactions Analysis

Cyclopentanecarbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids.

    Hydrolysis: In the presence of water, it hydrolyzes to form cyclopentanecarboxylic acid.

    Reduction: It can be reduced to cyclopentane methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Cyclopentanecarbonyl chloride can be compared with other acyl chlorides such as:

This compound is unique due to its five-membered ring structure, which provides a balance between ring strain and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

cyclopentanecarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPUZBYKXNKSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196448
Record name Cyclopentanecarbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4524-93-0
Record name Cyclopentanecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4524-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarbonyl chloride
Source ChemIDplus
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Record name Cyclopentanecarbonyl chloride
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Record name Cyclopentanecarbonyl chloride
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Record name CYCLOPENTANECARBONYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key application of cyclopentanecarbonyl chloride in material science?

A1: this compound is a crucial monomer in synthesizing semi-aromatic polyamide reverse osmosis membranes (ROMs). [] It reacts with m-phenylenediamine (MPD) via interfacial polymerization to form these membranes, which demonstrate promising desalination properties. []

Q2: How does the structure of this compound relate to its use in synthesizing biologically active compounds?

A2: this compound acts as a building block in synthesizing carbocyclic tiazofurin, a potential anti-cancer agent. [] Its structure allows it to react with specific intermediates derived from benzyl β-aminopenicillanate 1β-oxide, ultimately leading to the target molecule and its enantiomer. [] This highlights the utility of this compound in constructing complex molecules with potential biological activity.

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